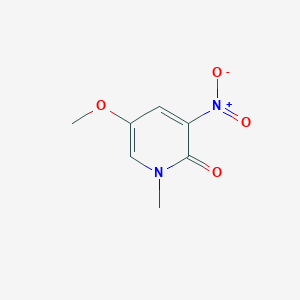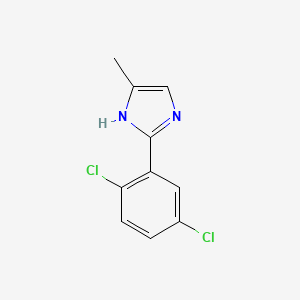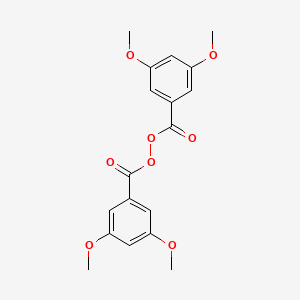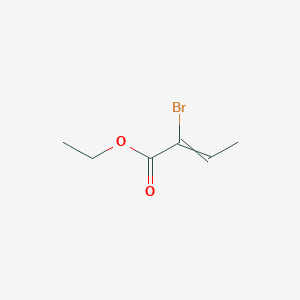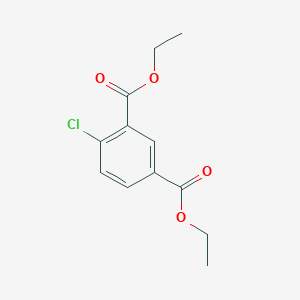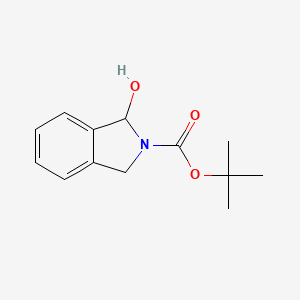
tert-Butyl 1-hydroxyisoindoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 1-hydroxyisoindoline-2-carboxylate: is an organic compound with the molecular formula C13H17NO3 . It is a white or off-white crystalline powder that is soluble in common organic solvents but nearly insoluble in water . This compound is primarily used as an intermediate in organic synthesis and has applications in the synthesis of heterocyclic compounds and as a catalyst in organic reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyl 1-hydroxyisoindoline-2-carboxylate can be synthesized through the esterification of isoindoline-2-carboxylic acid with tert-butanol. The reaction typically involves the use of an acid or base catalyst to facilitate the esterification process . The general reaction conditions include:
Reactants: Isoindoline-2-carboxylic acid and tert-butanol
Catalysts: Acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide)
Solvent: Common organic solvents like dichloromethane or toluene
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction mixture is then subjected to purification steps such as distillation and recrystallization to obtain the pure product .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 1-hydroxyisoindoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindoline derivatives.
Applications De Recherche Scientifique
tert-Butyl 1-hydroxyisoindoline-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized as a catalyst in organic reactions and in the production of fine chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl 1-hydroxyisoindoline-2-carboxylate involves its interaction with molecular targets and pathways in chemical reactions. The compound acts as a nucleophile or electrophile, depending on the reaction conditions, and participates in various organic transformations. The presence of the tert-butyl group enhances the stability and reactivity of the compound, making it a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
tert-Butyl 1-hydroxyisoindoline-2-carboxylate can be compared with other similar compounds such as:
tert-Butyl 5-hydroxyisoindoline-2-carboxylate: Similar structure but with a hydroxyl group at a different position.
tert-Butyl indoline-1-carboxylate: Lacks the hydroxyl group, making it less reactive in certain reactions.
tert-Butyl 4-hydroxyisoindoline-2-carboxylate: Another positional isomer with different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct reactivity and applications in organic synthesis.
Propriétés
Formule moléculaire |
C13H17NO3 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
tert-butyl 1-hydroxy-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-9-6-4-5-7-10(9)11(14)15/h4-7,11,15H,8H2,1-3H3 |
Clé InChI |
MHWOGQIKSLLULM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


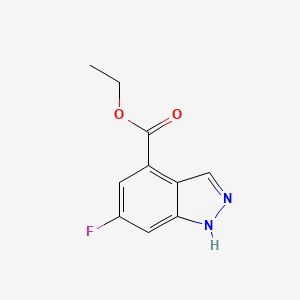
![5-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13663232.png)


![5-Iodothieno[2,3-d]pyrimidine](/img/structure/B13663257.png)
![7-(Chloromethyl)benzo[d]oxazole](/img/structure/B13663266.png)

